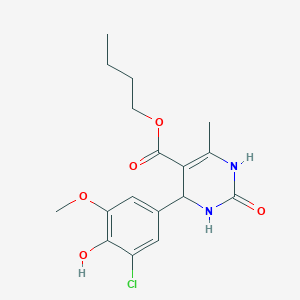
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as COTI-2 and has been studied for its potential use in cancer treatment.
Mechanism of Action
COTI-2 inhibits the mutant p53 protein by binding to its core domain and stabilizing it, which leads to the restoration of normal p53 function. This restoration of normal p53 function can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
COTI-2 has been shown to induce apoptosis in cancer cells, which can lead to the destruction of cancer cells. It has also been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of COTI-2 is its specificity for mutant p53 protein, which makes it a promising candidate for cancer treatment. However, one of the limitations of COTI-2 is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on COTI-2. One direction is to develop more efficient synthesis methods for COTI-2 to improve its solubility and bioavailability. Another direction is to study the potential use of COTI-2 in combination with other cancer treatments to enhance its efficacy. Additionally, further research is needed to determine the optimal dosing and administration of COTI-2 for cancer treatment.
Synthesis Methods
The synthesis of COTI-2 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting 4-chloro-3-chlorosulfonylbenzoic acid with isobutylamine. The final step involves the reaction of the resulting intermediate with sodium hydrosulfite to form COTI-2.
Scientific Research Applications
COTI-2 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the mutant p53 protein, which is commonly found in many types of cancer cells. This inhibition leads to the restoration of normal p53 function, which can induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
4-chloro-N-(2-methylpropyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c1-9(2)8-16-14(19)10-3-4-11(15)12(7-10)17-13(18)5-6-22(17,20)21/h3-4,7,9H,5-6,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALFGACGJLKHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N2C(=O)CCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-(2-methylpropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5202609.png)
![ethyl [2,2,2-trifluoro-1-[(3-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5202617.png)
![ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5202623.png)
![N-benzyl-N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5202627.png)
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5202634.png)
![6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5202642.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5202653.png)


![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)

![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)